molecular formula C12H17FN2S B7989763 3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol

3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol

Cat. No.: B7989763
M. Wt: 240.34 g/mol
InChI Key: DWESFNATAXRJIY-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol is a chemical compound characterized by the presence of a fluorine atom, a thiophenol group, and a 4-methylpiperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorothiophenol and 4-methylpiperazine.

    Nucleophilic Substitution: The 3-fluorothiophenol undergoes nucleophilic substitution with 4-methylpiperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to optimize yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and scalability.

    Purification: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including conductive polymers and organic semiconductors.

    Biological Studies: It is utilized in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-[(4-methylpiperazino)methyl]phenylmagnesium bromide: .

    3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: .

Uniqueness

3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorine atom enhances its metabolic stability and binding affinity, while the thiophenol group contributes to its reactivity and potential for further functionalization.

Properties

IUPAC Name

3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2S/c1-14-4-6-15(7-5-14)9-10-2-3-11(16)8-12(10)13/h2-3,8,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWESFNATAXRJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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